molecular formula C31H44N2O10 B1670637 Dilazep CAS No. 35898-87-4

Dilazep

Cat. No. B1670637
CAS RN: 35898-87-4
M. Wt: 604.7 g/mol
InChI Key: QVZCXCJXTMIDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilazep is a vasodilator that acts as an adenosine reuptake inhibitor . It is used for the treatment of cardiopathy and renal disorders . It has cerebral and coronary vasodilating action through enhancement of the effect of adenosine . Dilazep also inhibits ischemic damage, platelet aggregation, and membrane transport of nucleosides .


Synthesis Analysis

The synthesis of Dilazep involves the reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-Bromo-3-chloropropane, which gives homopiperazine. Esterification by reaction with 3,4,5-Trimethoxybenzoyl Chloride completes the synthesis of Dilazep .


Molecular Structure Analysis

The molecular structure of Dilazep is complex, with a central diamine core, alkyl chains, ester linkage, and substituents on the phenyl ring . The crystal structure of human ENT1 in complex with Dilazep is deposited in the Protein Data Bank .


Chemical Reactions Analysis

Dilazep inhibits tissue factor expression in endothelial cells and monocytes . It also inhibits the phospholipase activation in reperfused heart mitochondria and inhibits the lipid peroxidation caused by cerebral ischemia and reperfusion .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dilazep are complex. It is a small molecule with a molar mass of 604.697 g·mol −1 . Its chemical formula is C31H44N2O10 .

properties

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O10/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4/h18-21H,7-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZCXCJXTMIDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045425
Record name Dilazep
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilazep

CAS RN

35898-87-4, 20153-98-4
Record name Dilazep
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35898-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilazep [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilazep
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13715
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dilazep
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILAZEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8KLC2BD5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilazep
Reactant of Route 2
Reactant of Route 2
Dilazep
Reactant of Route 3
Dilazep
Reactant of Route 4
Dilazep
Reactant of Route 5
Reactant of Route 5
Dilazep
Reactant of Route 6
Reactant of Route 6
Dilazep

Citations

For This Compound
3,410
Citations
H Zhou, AS Wolberg, RAS Roubey - Blood, 2004 - ashpublications.org
… As shown in Figure 6A, dilazep, 100 μg/mL, inhibited TF activity … Dilazep itself did not affect the measurement of factor Xa generation in our assays. Figure 6B demonstrates that dilazep …
Number of citations: 183 ashpublications.org
Y Imai, N Himori, N Taira - Japanese Heart Journal, 1977 - jstage.jst.go.jp
… These drugs except dilazep belong to calcium antagonistic … Dilazep has been claimed to cause vasodilation by … , Himori et al21) suggested that dilazep in high doses also behaves like a …
Number of citations: 34 www.jstage.jst.go.jp
F Visser, MF Vickers, AML Ng, SA Baldwin… - Journal of Biological …, 2002 - ASBMB
… concentrations of dipyridamole and dilazep, whereas hENT2 … mutants with reduced sensitivity to dilazep, clones with a point … -tenth the sensitivity to dilazep and dipyridamole than wild …
Number of citations: 155 www.jbc.org
EH AN, N Hoque, H Hashizume… - The Japanese journal of …, 1995 - jstage.jst.go.jp
… Dilazep was given 5 min before starting ischemia until the end of ischemia. Dilazep at 5 or 10 … Dilazep at 5 or 10 pM accelerated the recovery of mechanical function and coronary flow …
Number of citations: 12 www.jstage.jst.go.jp
T Nakamura, Y Kawagoe, T Matsuda… - Diabetes/metabolism …, 2005 - Wiley Online Library
… Dilazep dihydrochloride, an antiplatelet agent, acts by increasing adenosine levels in extracellular fluid 6. Dilazep is … We reported previously that dilazep may be useful in preventing …
Number of citations: 21 onlinelibrary.wiley.com
H Deguchi, H Takeya, H Wada… - Blood, The Journal …, 1997 - ashpublications.org
… The results of the present study showed that dilazep inhibits TF expression in HUVECs and monocytes, that dilazep blocks TF expression in HUVECs at both transcriptional and …
Number of citations: 62 ashpublications.org
M MORIMOTO, H SHIDA, K INOKAWA… - The journal of the …, 1982 - jstage.jst.go.jp
優れた心筋保護法とは大動脈遮断中, 良好な心筋保護を行うとともに血流再開時の Reperfusion lnjury を防止することであろう. この観点より心筋保護についての実験が行われ, その実験成績から…
Number of citations: 0 www.jstage.jst.go.jp
H INAGE, A KOYAMA, M NARITA… - The Japanese Journal of …, 1985 - jstage.jst.go.jp
… Dilazep failed to inhibit serotonin release from the platelets, developed proteinuria. It is considered that Dilazep … A dose-dependent influence of Dilazep was finely observed in the effects …
Number of citations: 8 www.jstage.jst.go.jp
T Nakamura, C Ushiyama, N Shimada… - Diabetes …, 2000 - Am Diabetes Assoc
OBJECTIVE: To determine whether the antiplatelet drug dilazep dihydrochloride affects the number of urinary podocytes in diabetic patients with microalbuminuria. RESEARCH …
Number of citations: 57 diabetesjournals.org
DD Dawicki, KC Agarwal, RE Parks Jr - Biochemical pharmacology, 1985 - Elsevier
… when the blood was pretreated with dilazep. These studies suggest that the in vivo antiplatelet actions of drugs such as dipyridamole and dilazep result from their abilities to block …
Number of citations: 64 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.